molecular formula C18H18F2N2O6S2 B4661906 N-(4-DIFLUOROMETHANESULFONYLPHENYL)-3-(MORPHOLINE-4-SULFONYL)BENZAMIDE

N-(4-DIFLUOROMETHANESULFONYLPHENYL)-3-(MORPHOLINE-4-SULFONYL)BENZAMIDE

Cat. No.: B4661906
M. Wt: 460.5 g/mol
InChI Key: YSAJVHLTUIRMTL-UHFFFAOYSA-N
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Description

N-(4-DIFLUOROMETHANESULFONYLPHENYL)-3-(MORPHOLINE-4-SULFONYL)BENZAMIDE is a synthetic organic compound that features both difluoromethanesulfonyl and morpholine-4-sulfonyl functional groups

Properties

IUPAC Name

N-[4-(difluoromethylsulfonyl)phenyl]-3-morpholin-4-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18F2N2O6S2/c19-18(20)29(24,25)15-6-4-14(5-7-15)21-17(23)13-2-1-3-16(12-13)30(26,27)22-8-10-28-11-9-22/h1-7,12,18H,8-11H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSAJVHLTUIRMTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=CC(=C2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18F2N2O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-DIFLUOROMETHANESULFONYLPHENYL)-3-(MORPHOLINE-4-SULFONYL)BENZAMIDE typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Benzamide Core: This can be achieved by reacting an appropriate benzoyl chloride with an amine under basic conditions.

    Introduction of the Difluoromethanesulfonyl Group: This step might involve the reaction of the benzamide with a difluoromethanesulfonyl chloride in the presence of a base.

    Attachment of the Morpholine-4-sulfonyl Group: This could be done by reacting the intermediate compound with morpholine-4-sulfonyl chloride under suitable conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(4-DIFLUOROMETHANESULFONYLPHENYL)-3-(MORPHOLINE-4-SULFONYL)BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound might be oxidized under strong oxidizing conditions.

    Reduction: Reduction reactions could be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound might undergo nucleophilic or electrophilic substitution reactions depending on the conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions might include the use of strong bases or acids, depending on the nature of the substituent.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.

Scientific Research Applications

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: Potential use in biochemical assays or as a probe in molecular biology.

    Medicine: Possible applications in drug discovery and development, particularly in targeting specific enzymes or receptors.

    Industry: Use in the production of advanced materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N-(4-DIFLUOROMETHANESULFONYLPHENYL)-3-(MORPHOLINE-4-SULFONYL)BENZAMIDE would depend on its specific application. In a medicinal context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition or activation of biochemical pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-METHANESULFONYLPHENYL)-3-(MORPHOLINE-4-SULFONYL)BENZAMIDE
  • N-(4-TRIFLUOROMETHANESULFONYLPHENYL)-3-(MORPHOLINE-4-SULFONYL)BENZAMIDE

Uniqueness

N-(4-DIFLUOROMETHANESULFONYLPHENYL)-3-(MORPHOLINE-4-SULFONYL)BENZAMIDE is unique due to the presence of the difluoromethanesulfonyl group, which can impart distinct chemical and physical properties compared to its analogs. This might include differences in reactivity, stability, and biological activity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-DIFLUOROMETHANESULFONYLPHENYL)-3-(MORPHOLINE-4-SULFONYL)BENZAMIDE
Reactant of Route 2
Reactant of Route 2
N-(4-DIFLUOROMETHANESULFONYLPHENYL)-3-(MORPHOLINE-4-SULFONYL)BENZAMIDE

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